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Compound of Interest

Compound Name: Fosamprenavir-d4

Cat. No.: B12414442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for

deuterium-labeled fosamprenavir calcium, a critical tool in pharmacokinetic and metabolic

studies of this important antiretroviral prodrug. The synthesis commences with the strategic

incorporation of deuterium into the starting material, L-phenylalanine, followed by a multi-step

sequence to construct the complex fosamprenavir molecule.

Fosamprenavir is a phosphate ester prodrug of amprenavir, an inhibitor of the human

immunodeficiency virus (HIV) protease.[1] Deuterium labeling, the substitution of hydrogen

atoms with their heavier, stable isotope deuterium, is a powerful technique used in drug

development to investigate metabolic pathways, determine pharmacokinetic profiles, and

potentially enhance a drug's metabolic stability.[2] The synthesis of deuterium-labeled

fosamprenavir calcium has been reported to start from L-phenylalanine and proceed in 18

steps with an overall yield of 9%.[3] This guide outlines a detailed, feasible synthetic route

based on published literature and patents concerning the synthesis of fosamprenavir and the

deuteration of its precursors.

I. Synthesis Overview
The proposed synthesis is a convergent route, involving the preparation of two key

intermediates that are subsequently coupled, followed by phosphorylation and final conversion

to the calcium salt. The key stages are:
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Deuteration of L-Phenylalanine: Introduction of deuterium atoms onto the phenyl ring of L-

phenylalanine.

Synthesis of the Amino Alcohol Core: Conversion of deuterated L-phenylalanine into the key

intermediate, (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene

sulphonamide.

Synthesis of the Carbamate Moiety: Preparation of (S)-3-tetrahydrofuranyl-N-succinimidyl

carbonate.

Coupling and Elaboration: Reaction of the two key intermediates to form the carbamate-

linked backbone.

Phosphorylation and Final Steps: Introduction of the phosphate group, reduction of the nitro

group, and formation of the final calcium salt.

II. Experimental Protocols
A. Deuteration of L-Phenylalanine (d5-L-Phenylalanine)
Deuterium can be incorporated into the aromatic ring of L-phenylalanine through acid-catalyzed

hydrogen-deuterium exchange.

Protocol:

L-phenylalanine is suspended in a solution of deuterated sulfuric acid (D2SO4) in deuterium

oxide (D2O).

The mixture is heated to facilitate the exchange of the five protons on the phenyl ring with

deuterium.

Upon completion, the reaction mixture is neutralized, and the deuterated L-phenylalanine

(d5-L-phenylalanine) is isolated and purified.

Note: The exact reaction conditions, such as temperature and duration, are optimized to

achieve high levels of deuteration while minimizing racemization.

B. Synthesis of Key Intermediates
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1. (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide

This multi-step synthesis starts from the prepared d5-L-phenylalanine. A representative, non-

deuterated synthesis is detailed in patent literature[4][5]; this protocol is adapted for the

deuterated analogue.

Protocol:

Protection and Reduction: d5-L-phenylalanine is first N-protected (e.g., with a Boc group)

and the carboxylic acid is reduced to the corresponding alcohol.

Epoxidation: The resulting amino alcohol is converted to a chiral epoxide.

Ring Opening: The epoxide is opened by reaction with isobutylamine to introduce the

isobutylamino group.

Sulfonylation: The secondary amine is then reacted with 4-nitrobenzenesulfonyl chloride to

yield the sulfonamide.

Deprotection: The N-Boc protecting group is removed under acidic conditions to give the

desired amino alcohol intermediate.

2. (S)-3-Tetrahydrofuranyl-N-succinimidyl carbonate

This reagent is prepared from (S)-3-hydroxytetrahydrofuran.

Protocol:

(S)-3-hydroxytetrahydrofuran is reacted with N,N'-disuccinimidyl carbonate (DSC) in the

presence of a base (e.g., triethylamine) in an appropriate solvent like acetonitrile.[6]

The reaction mixture is stirred at ambient temperature until completion.

The product, (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate, is isolated and purified.

C. Coupling of Intermediates and Carbamate Formation
Protocol:
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A mixture of (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene

sulphonamide and (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate is stirred in a suitable

solvent such as dichloromethane.[4]

A base, for instance triethylamine, is added to facilitate the reaction.[4]

The reaction is typically carried out at ambient temperature for several hours.[4]

After workup and purification, (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-(benzyl-d5)-2-hydroxy-3-

(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate is obtained.[4]

D. Phosphorylation, Reduction, and Salt Formation
1. Phosphorylation

Protocol:

The carbamate intermediate from the previous step is dissolved in a suitable solvent like

pyridine.[4]

The solution is cooled, and a phosphorylating agent, such as phosphorus oxychloride

(POCl3), is added.[4]

The reaction is stirred at ambient temperature.[4]

After completion, the reaction is quenched, and the phosphorylated intermediate is isolated.

2. Reduction of the Nitro Group

Protocol:

The nitro-containing phosphorylated intermediate is dissolved in a suitable solvent system

(e.g., ethyl acetate and methanol).[4]

A catalyst, typically palladium on carbon (Pd/C), is added.[4]

The mixture is stirred under a hydrogen atmosphere until the reduction of the nitro group to

an amine is complete.[4]
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The catalyst is removed by filtration.

3. Formation of the Calcium Salt

Protocol:

The resulting fosamprenavir free acid is dissolved in a suitable solvent.

A solution of a calcium salt, such as calcium acetate, in water is added.[4]

The deuterium-labeled fosamprenavir calcium precipitates and is collected by filtration,

washed, and dried.[4]

III. Data Presentation
Table 1: Summary of Key Reaction Steps and Intermediates
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Step Starting Material(s) Key Reagent(s) Product

A L-Phenylalanine D2SO4, D2O d5-L-Phenylalanine

B1 d5-L-Phenylalanine

Boc-anhydride,

Isobutylamine, 4-

Nitrobenzenesulfonyl

chloride

(2R,3S)-N-(3-amino-2-

hydroxy-4-phenyl-d5-

butyl)-N-isobutyl-4-

nitrobenzene

sulphonamide

B2

(S)-3-

Hydroxytetrahydrofura

n

N,N'-Disuccinimidyl

carbonate

(S)-3-

Tetrahydrofuranyl-N-

succinimidyl

carbonate

C
Intermediates from B1

and B2
Triethylamine

(3S)-tetrahydro-3-furyl

N-[(1S,2R)-1-(benzyl-

d5)-2-hydroxy-3-(N-

isobutyl-4-

nitrobenzenesulphona

mido)propyl]carbamat

e

D1 Product from C
Phosphorus

oxychloride

Phosphorylated

intermediate

D2 Product from D1 H2, Pd/C
d5-Fosamprenavir

(free acid)

D3 Product from D2 Calcium acetate
d5-Fosamprenavir

calcium

Table 2: Representative Yields and Purity (based on non-deuterated synthesis)
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Step Product
Representative
Yield

Representative
Purity (HPLC)

Reference

C

(3S)-tetrahydro-

3-furyl N-

[(1S,2R)-1-

benzyl-2-

hydroxy-3-(N-

isobutyl-4-

nitrobenzenesulp

honamido)propyl]

carbamate

~60% >99% [4]

D3
Fosamprenavir

Calcium
- 99.85% [4]

Note: The overall reported yield for the 18-step synthesis of deuterium-labeled fosamprenavir

calcium is 9%.[3]

IV. Visualizations

Starting Materials Deuteration Key Intermediates Synthesis

Coupling Final StepsL-Phenylalanine d5-L-Phenylalanine
D2SO4/D2O

(S)-3-Hydroxytetrahydrofuran Carbamate Moiety
DSC

Amino Alcohol Core
Multi-step

Carbamate Intermediate Phosphorylation
POCl3

Reduction
H2, Pd/C

d5-Fosamprenavir Calcium
Ca(OAc)2

Click to download full resolution via product page

Caption: Convergent synthesis pathway for deuterium-labeled fosamprenavir calcium.
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Caption: Experimental workflow for the synthesis of d5-fosamprenavir calcium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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